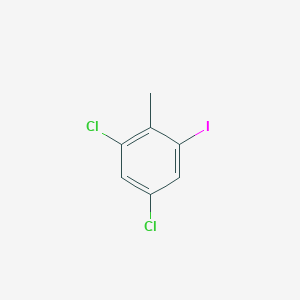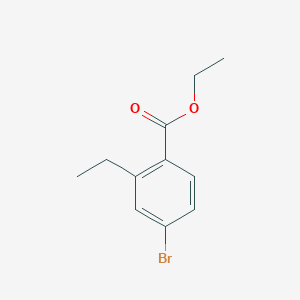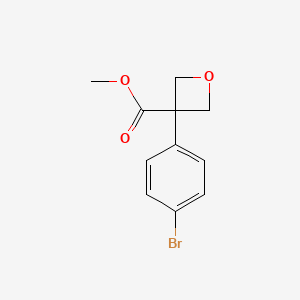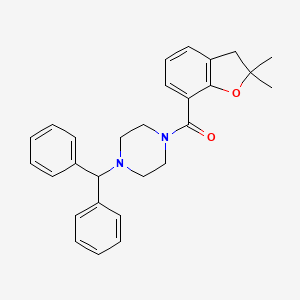![molecular formula C19H27N5O2 B6336096 2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione CAS No. 1351411-51-2](/img/structure/B6336096.png)
2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .
Synthesis Analysis
1,2,4-Triazine derivatives can be synthesized through various methods. For example, a light-induced method has been developed for synthesizing azauracils . Another method involves the [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes, facilitated by 1,1,1,3,3,3-hexafluoro-2-propanol .Molecular Structure Analysis
In the crystal structure of a 1,2,4-triazin-3,5 (2 H,4 H)-dione moiety, the shorter bond of N3–C3 has an appreciable double-bond character and the longest bond is C2–C3 .Chemical Reactions Analysis
1,2,4-Triazoline-3,5-diones (TADs) are versatile reagents and have found widespread adoption in chemical science. Despite their remarkable reactivity toward a wide array of unsaturated hydrocarbons, the chemical reaction between TADs and alkynes has remained largely unexplored .Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the Inhibitor of Apoptosis Protein (IAP) , particularly the X-linked IAP (XIAP) . IAPs are a group of proteins that suppress apoptosis by directly binding to caspase and inhibiting its function .
Mode of Action
The compound has an IAP binding (inhibiting) activity and exhibits a protein degradation induction activity . It binds to IAP, particularly XIAP, inhibiting their function and inducing the degradation of these proteins . This leads to the activation of caspases and the initiation of apoptosis .
Biochemical Pathways
The compound affects the apoptosis pathway. By inhibiting IAPs, it allows for the activation of caspases, which play a crucial role in the execution-phase of cell apoptosis . The downstream effect is the induction of apoptosis, leading to the death of the targeted cells .
Result of Action
The result of the compound’s action is the induction of apoptosis in cells expressing IAPs, particularly XIAP . This can lead to the reduction of disease-related proteins, potentially offering therapeutic benefits in diseases where the inhibition of apoptosis plays a role .
Propiedades
IUPAC Name |
2-[4-(4-benzylpiperazin-1-yl)butyl]-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-17-7-3-2-4-8-17/h2-4,7-8,15H,5-6,9-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKLYFUYGKHLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-benzylpiperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)



![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)




![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)


